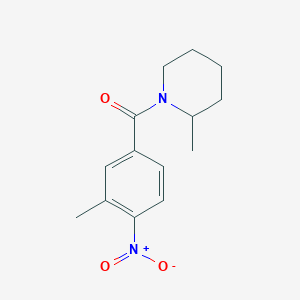

(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone

Beschreibung

2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE is a chemical compound with the molecular formula C13H16N2O3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the second position of the piperidine ring and a 3-methyl-4-nitrobenzoyl group attached to the nitrogen atom.

Eigenschaften

Molekularformel |

C14H18N2O3 |

|---|---|

Molekulargewicht |

262.30 g/mol |

IUPAC-Name |

(3-methyl-4-nitrophenyl)-(2-methylpiperidin-1-yl)methanone |

InChI |

InChI=1S/C14H18N2O3/c1-10-9-12(6-7-13(10)16(18)19)14(17)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3 |

InChI-Schlüssel |

XWHONZZQWRISGH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1CCCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von (3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanon umfasst in der Regel die folgenden Schritte:

Nitrierung von 3-Methylphenyl: Das Ausgangsmaterial, 3-Methylphenyl, wird mit einer Mischung aus konzentrierter Salpetersäure und Schwefelsäure nitriert, um die Nitrogruppe an der 4-Position einzuführen.

Bildung des Ketons: Das nitrierte Produkt wird dann einer Friedel-Crafts-Acylierung mit Acetylchlorid und Aluminiumchlorid unterzogen, um das entsprechende Keton zu bilden.

Einführung des Piperidinrings: Der letzte Schritt beinhaltet die Reaktion des Ketons mit 2-Methylpiperidin in Gegenwart einer Base wie Natriumhydrid, um (3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanon zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab, mit Optimierungen hinsichtlich Ausbeute und Reinheit. Der Einsatz von kontinuierlichen Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Prozesses verbessern.

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Piperidinring, was zur Bildung von N-Oxid-Derivaten führt.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einer Aminogruppe reduziert werden.

Substitution: Der aromatische Ring kann elektrophilen Substitutionsreaktionen unterzogen werden, wodurch eine weitere Funktionalisierung ermöglicht wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) für die N-Oxidation.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff (Pd/C) oder Eisenpulver mit Salzsäure für die Nitroreduktion.

Substitution: Halogenierungsmittel wie Brom oder Chlorierungsmittel für die elektrophile aromatische Substitution.

Hauptprodukte:

Oxidation: N-Oxid-Derivate.

Reduktion: Amin-Derivate.

Substitution: Halogenierte aromatische Verbindungen.

Analyse Chemischer Reaktionen

Types of Reactions

2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, or SnCl2 in HCl.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: KMnO4 or other strong oxidizing agents.

Major Products

Reduction: 2-METHYL-1-(3-METHYL-4-AMINOBENZOYL)PIPERIDINE.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Corresponding carboxylic acids.

Wissenschaftliche Forschungsanwendungen

(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanon hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Medizinische Chemie: Es wird auf sein Potenzial als Pharmakophor bei der Entwicklung neuer Medikamente untersucht, insbesondere solcher, die auf das zentrale Nervensystem abzielen.

Materialwissenschaften: Die einzigartigen strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften.

Biologische Studien: Es wird in Studien eingesetzt, um die Wechselwirkungen zwischen kleinen Molekülen und biologischen Makromolekülen wie Proteinen und Nukleinsäuren zu verstehen.

5. Wirkmechanismus

Der Wirkmechanismus von (3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanon hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es durch Bindung an bestimmte Rezeptoren oder Enzyme wirken und deren Aktivität modulieren. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während der Piperidinring mit hydrophoben Taschen in Proteinen interagieren kann, was die gesamte biologische Aktivität der Verbindung beeinflusst.

Ähnliche Verbindungen:

(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanol: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle eines Ketons.

(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)ethanon: Ähnliche Struktur, aber mit einer Ethylgruppe anstelle einer Methylengruppe.

Einzigartigkeit: (3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanon ist aufgrund der Kombination seines aromatischen Ketons und seiner Piperidin-Einheiten einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl elektronenspendender als auch elektronenziehender Gruppen am aromatischen Ring ermöglicht vielseitige Reaktivität und Potenzial für vielfältige Anwendungen.

Wirkmechanismus

The mechanism of action of 2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-METHYL-1-(4-NITROBENZOYL)PIPERIDINE: Similar structure but with the nitro group at the 4-position.

3,5-DIMETHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE: Contains additional methyl groups on the piperidine ring.

Uniqueness

2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl-4-nitrobenzoyl group provides distinct electronic and steric properties, making it a valuable compound for various applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.